Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is commonly used as a reagent in organic synthesis and other chemical processes . The compound is known for its utility in the preparation of various pharmacologically active molecules, including inhibitors of specific enzymes .
Preparation Methods
The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate typically involves the reaction of cyclopropanecarbonyl chloride with tert-butyl 4-piperidinecarboxylate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Scientific Research Applications
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
Tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate: This compound has a formyl group instead of a cyclopropanecarbonyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-6-11(7-9-15)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVSILYJWJZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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